Strontium decanoate

Description

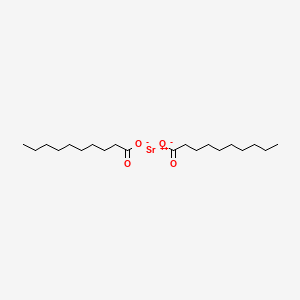

Structure

3D Structure of Parent

Properties

CAS No. |

94087-09-9 |

|---|---|

Molecular Formula |

C20H38O4Sr |

Molecular Weight |

430.1 g/mol |

IUPAC Name |

strontium;decanoate |

InChI |

InChI=1S/2C10H20O2.Sr/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

KKOOWUQBAYIABB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Strontium Decanoate

Solution-Phase Synthetic Routes

Solution-phase synthesis represents the most direct and commonly employed approach for preparing strontium decanoate (B1226879). These methods involve the reaction of strontium precursors with a source of decanoate ions in a suitable solvent, leading to the formation of the desired product.

Ion-Exchange Reactions and Precipitation Phenomena

Ion-exchange is a prominent method for the synthesis of strontium decanoate. This process typically involves the reaction between a soluble strontium salt and a source of decanoate anions, leading to the precipitation of the insoluble this compound product. A common approach utilizes the reaction of strontium nitrate (B79036) or strontium chloride with a decanoate salt, such as sodium decanoate, in an aqueous solution. The driving force for this reaction is the formation of the sparingly soluble this compound, which precipitates out of the solution.

Another manifestation of ion-exchange is in liquid-liquid extraction systems. For instance, a solution of decanoic acid in a non-polar organic solvent can be used to extract strontium ions from an aqueous solution containing a soluble strontium salt. In this process, the strontium ions are exchanged for protons from the carboxylic acid groups of the decanoic acid molecules at the liquid-liquid interface, forming this compound in the organic phase, which may then precipitate. justia.com The efficiency of this extraction and subsequent precipitation is influenced by the pH of the aqueous phase; a higher pH facilitates the deprotonation of decanoic acid, thereby promoting the formation of the strontium salt. iaea.org

The precipitation of strontium carboxylates, including the decanoate, is a critical step in these synthetic routes. The solubility of the resulting this compound in the reaction medium is a key factor governing the yield and purity of the product. The formation of strontium-humate precipitates, for example, has been shown to be dependent on both the strontium ion concentration and the pH of the solution, with precipitation increasing at higher pH values due to the increased ionization of the acidic groups. iaea.org

The general chemical equation for the precipitation reaction is:

Sr²⁺(aq) + 2CH₃(CH₂)₈COO⁻(aq) → Sr(CH₃(CH₂)₈COO)₂(s)

Precursor Chemistry and Reaction Optimization

The choice of precursors and the optimization of reaction conditions are crucial for achieving high-purity this compound in good yield.

Precursor Selection: Commonly used strontium precursors include strontium hydroxide (B78521) (Sr(OH)₂), strontium carbonate (SrCO₃), and strontium nitrate (Sr(NO₃)₂). tandfonline.comresearchgate.netgoogle.com Strontium hydroxide is often used in reactions with dicarboxylic acids at elevated temperatures. google.com Strontium carbonate can also be reacted directly with the carboxylic acid. tandfonline.com For the decanoate source, decanoic acid itself or a soluble salt like sodium decanoate can be employed. The selection of precursors can influence the reaction conditions and the byproducts formed.

Reaction Optimization: Several parameters must be carefully controlled to optimize the synthesis of this compound.

pH: The pH of the reaction medium plays a significant role, particularly when using decanoic acid as a precursor. An increase in pH deprotonates the carboxylic acid, making the decanoate anion more available to react with strontium ions. iaea.orgresearchgate.net However, excessively high pH can lead to the precipitation of strontium hydroxide. For strontium adsorption on certain materials, the optimal pH is often found to be in the neutral to slightly alkaline range, as very low pH leads to competition from H⁺ ions. researchgate.netnih.govfortum.com

Temperature: Temperature can influence both the reaction rate and the solubility of the product. For the synthesis of some strontium carboxylates, elevated temperatures (e.g., 120–140 °C) have been shown to be optimal for achieving high yields and crystallinity in shorter reaction times. tandfonline.com However, for other strontium salts like salicylate (B1505791) and ascorbate, temperatures above 50°C can lead to degradation. tandfonline.com The optimal temperature for this compound synthesis would need to be determined empirically to balance reaction kinetics and product stability.

Stoichiometry: The molar ratio of the strontium precursor to the decanoate source is a critical factor. researchgate.nettdl.orglibretexts.org A stoichiometric ratio of 1:2 (Sr²⁺:decanoate) is theoretically required. However, in practice, a slight excess of the carboxylic acid or its salt may be used to ensure complete reaction of the strontium precursor.

Solvent: The choice of solvent affects the solubility of reactants and products. While aqueous media are common, the use of organic solvents or solvent mixtures can be employed to control precipitation and crystal growth. For instance, strontium neodecanoate has been synthesized in xylene. koreascience.kr

A summary of key parameters for the optimization of strontium carboxylate synthesis is presented in the table below.

| Parameter | Effect on Synthesis | Typical Range/Considerations |

| pH | Influences deprotonation of carboxylic acid and solubility of strontium hydroxide. | Neutral to slightly alkaline is often optimal. Avoid highly acidic or basic conditions. iaea.orgresearchgate.netfortum.com |

| Temperature | Affects reaction rate, solubility, and product stability. | Can range from room temperature to elevated temperatures (e.g., 120-140 °C). tandfonline.com |

| Stoichiometry | Determines the completeness of the reaction and product purity. | Theoretically 1:2 (Sr²⁺:decanoate), but may be varied to optimize yield. researchgate.nettdl.org |

| Precursors | Choice of strontium salt and decanoate source impacts reaction conditions. | Sr(NO₃)₂, Sr(OH)₂, SrCO₃; Decanoic acid, Sodium decanoate. tandfonline.comresearchgate.netgoogle.com |

| Solvent | Affects solubility of reactants and product, influencing precipitation. | Water, organic solvents (e.g., xylene), or mixtures thereof. koreascience.kr |

Advanced Synthesis Strategies and Analogous Approaches

Beyond conventional solution-phase methods, advanced synthesis strategies offer greater control over the morphology, particle size, and properties of the resulting materials. While specific examples for this compound are not extensively documented, the principles from related metal carboxylate systems can be extrapolated.

Exploration of Sol-Gel Routes for Metal Carboxylate Formation

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a precursor solution (sol) into a gel-like network containing a liquid phase, followed by drying and thermal treatment to obtain the final product. For the synthesis of strontium-containing materials, this method offers the advantage of producing highly homogeneous, pure products at relatively low temperatures. orientjchem.orgsciensage.info

A typical sol-gel synthesis of a strontium-based material, such as strontium titanate, involves dissolving a strontium precursor, like strontium nitrate, and a titanium precursor in a suitable solvent, often with a complexing agent like acetic acid to control the hydrolysis and condensation reactions. ceramic-science.comrsc.org The resulting sol is then aged to form a gel, which is subsequently calcined to yield the final ceramic powder.

While not a direct synthesis of this compound, this methodology could be adapted. For instance, a sol could be prepared from a strontium alkoxide or a chelated strontium precursor and decanoic acid. The controlled hydrolysis and condensation could potentially lead to a strontium-oxo-decanoate network. However, the strong coordination of the carboxylate group might influence the gelation process differently compared to typical inorganic sol-gel systems. The sol-gel method has been successfully employed to prepare alkaline earth metal vanadates, demonstrating its applicability to group 2 metal oxide materials. sciensage.info

Hydrothermal or Solvothermal Synthesis for Related Metal Organic Frameworks and Nanostructures

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). These techniques are widely used for the synthesis of crystalline materials, including metal-organic frameworks (MOFs) and nanostructures, with controlled size, shape, and crystallinity. ias.ac.indntb.gov.uaresearchgate.nettandfonline.comresearchgate.netd-nb.info

Several strontium-based MOFs have been synthesized using these methods, where strontium ions are linked by organic carboxylate ligands. ias.ac.inresearchgate.net For example, a strontium-based MOF using 1,3,5-benzenetricarboxylic acid was synthesized hydrothermally. researchgate.net Similarly, a solvothermal process was used to produce Sr-BDC (terephthalic acid) MOFs, with the optimal synthesis temperature being a key parameter for obtaining a crystalline structure. ias.ac.in Microwave-assisted hydrothermal synthesis has also been employed to produce strontium citrate, demonstrating a rapid route to crystalline strontium carboxylates. d-nb.info

These approaches could be applied to the synthesis of this compound, potentially leading to materials with novel structures and properties. A hydrothermal or solvothermal reaction between a strontium salt and decanoic acid could yield crystalline this compound, possibly in the form of nanostructures. The reaction parameters, such as temperature, time, solvent, and the presence of modulators, would be critical in controlling the final product's characteristics. Research on the synthesis of other strontium carboxylates has shown that temperatures between 120-140°C and reaction times as short as 15 minutes can be optimal under hydrothermal conditions. tandfonline.com

The table below summarizes the conditions used in the hydrothermal/solvothermal synthesis of some analogous strontium carboxylate compounds.

| Compound | Synthesis Method | Precursors | Solvent | Temperature (°C) |

| Sr-BDC MOF | Solvothermal | Strontium salt, Terephthalic acid | DMF | 90-150 |

| Strontium 1,3,5-benzenetricarboxylate | Hydrothermal | Strontium salt, 1,3,5-benzenetricarboxylic acid | Water | Not specified |

| Strontium Citrate Monohydrate | Microwave-assisted Hydrothermal | Strontium nitrate, Citric acid | Water | Not specified |

| General Strontium Carboxylates | Hydrothermal | Strontium dihydroxide octahydrate, Dicarboxylic acid | Water | 120-140 |

Advanced Characterization of Strontium Decanoate Structure and Composition

Spectroscopic Analysis Techniques

Spectroscopic analysis provides a non-destructive means to probe the chemical and physical properties of materials at the atomic and molecular level. For strontium decanoate (B1226879), these techniques are invaluable for confirming its synthesis, understanding its surface chemistry, and elucidating its structural features.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com

XPS analysis of strontium decanoate is expected to reveal the presence of strontium (Sr), carbon (C), and oxygen (O) on the surface of the material. The quantification of these elements provides the surface stoichiometry. In analogous strontium-containing materials, XPS has been effectively used to determine the relative atomic concentrations of the constituent elements. ulster.ac.uk For instance, in the analysis of lanthanum strontium cobaltite (B72492) (LSC), XPS is employed to obtain chemical and elemental information from the top surface layer, which is critical for its application in solid oxide fuel cells. thermofisher.com

A typical XPS survey scan of a strontium-containing compound would show peaks corresponding to the core levels of the constituent elements. For this compound, the primary peaks of interest would be Sr 3d, C 1s, and O 1s. The relative intensities of these peaks, corrected by relative sensitivity factors (RSFs), are used to calculate the atomic concentrations of each element on the surface. researchgate.net It is important to note that surface contamination, such as adventitious carbon, is often detected and must be accounted for in the analysis. researchgate.net

| Element | Core Level | Expected Binding Energy Range (eV) | Anticipated Atomic Concentration (%) |

|---|---|---|---|

| Strontium (Sr) | 3d | 132 - 136 | Variable, dependent on surface termination |

| Carbon (C) | 1s | 284 - 289 | Predominantly from the decanoate chain |

| Oxygen (O) | 1s | 530 - 534 | Associated with the carboxylate group |

High-resolution XPS spectra of the individual core levels provide detailed information about the chemical environment and oxidation states of the elements.

Strontium (Sr 3d): The Sr 3d spectrum is expected to show a doublet, Sr 3d5/2 and Sr 3d3/2, due to spin-orbit coupling. The binding energy of these peaks is indicative of the oxidation state of strontium. For strontium in an ionic bond with the carboxylate group, as in this compound, the binding energy is expected to be similar to that observed in other strontium salts like strontium carbonate (SrCO₃) or strontium oxide (SrO). researchgate.netresearchgate.net In many strontium-containing perovskites, the Sr 3d spectrum can be deconvoluted to distinguish between strontium in the lattice and surface species like strontium carbonate. thermofisher.com The binding energy for Sr 3d5/2 in strontium compounds typically falls in the range of 132-134 eV. xpsfitting.com The presence of multiple chemical states of strontium on the surface would lead to a broadening of the Sr 3d peaks. thermofisher.com

Carbon (C 1s): The C 1s spectrum of this compound is expected to be complex, with contributions from the different carbon atoms in the decanoate chain. The primary components would be from the aliphatic C-C and C-H bonds of the alkyl chain, and a distinct peak at a higher binding energy corresponding to the carbon in the carboxylate group (O-C=O). The aliphatic carbon peak is typically observed around 284.8 eV (often used for charge correction), while the carboxylate carbon peak appears at a higher binding energy, typically in the range of 288-289 eV.

Oxygen (O 1s): The O 1s spectrum is expected to show a primary peak associated with the oxygen atoms in the carboxylate group. The binding energy of this peak provides insight into the nature of the Sr-O bond. In metal carboxylates, the two oxygen atoms of the carboxylate group are generally equivalent, leading to a single, symmetric O 1s peak. The presence of surface hydroxides or adsorbed water could result in additional O 1s components at higher binding energies.

| Core Level | Peak Component | Expected Binding Energy (eV) | Chemical State Assignment |

|---|---|---|---|

| Sr 3d | Sr 3d5/2 | ~133.5 | Sr²⁺ in this compound |

| Sr 3d3/2 | ~135.3 | ||

| C 1s | Component 1 | ~284.8 | Aliphatic C-C, C-H |

| Component 2 | ~288.5 | Carboxylate (O-C=O) | |

| O 1s | Component 1 | ~531.5 | Carboxylate (O-C=O) |

Angle-resolved XPS (ARXPS) is a non-destructive technique used to obtain depth-profiling information from the top few nanometers of a surface. thermofisher.comthermofisher.com By varying the take-off angle of the photoelectrons, the sampling depth can be changed. At higher take-off angles (closer to the surface normal), information is collected from a greater depth, while at lower take-off angles (more grazing), the analysis is more surface-sensitive. uni-due.de

For this compound, ARXPS can be used to investigate the orientation of the decanoate chains at the surface. If the long alkyl chains orient away from the surface, a higher relative intensity of the C 1s signal from the aliphatic carbons would be expected at more grazing angles. Conversely, if the strontium and carboxylate head groups are at the outermost surface, the Sr 3d and the carboxylate C 1s and O 1s signals would be more intense at grazing angles. This technique can also be used to distinguish between a surface layer of contamination and the bulk composition of the material. thermofisher.comspecs-group.com

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. nih.govyoutube.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes. msu.edu

For this compound, the FTIR spectrum is dominated by the vibrational modes of the decanoate anion. The most characteristic bands are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the metal cation and the coordination geometry. spectroscopyonline.com

In the FTIR spectrum of decanoic acid, a strong absorption band corresponding to the C=O stretching of the carboxylic acid group is observed around 1711 cm⁻¹. researchgate.net Upon formation of the strontium salt, this band disappears and is replaced by two new strong bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the carboxylate group. spectroscopyonline.com The asymmetric stretch typically appears in the range of 1540-1650 cm⁻¹, while the symmetric stretch is found between 1360-1450 cm⁻¹. spectroscopyonline.com The large separation between these two bands (Δν = νas - νsym) can provide information about the coordination mode of the carboxylate group.

Other significant bands in the FTIR spectrum of this compound include the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chain, which are typically observed in the 2800-3000 cm⁻¹ region. Bending vibrations of the CH₂ and CH₃ groups are expected in the 1300-1470 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2950 - 2970 | νas(CH₃) | Asymmetric C-H stretching of the methyl group |

| 2915 - 2935 | νas(CH₂) | Asymmetric C-H stretching of the methylene groups |

| 2845 - 2865 | νsym(CH₂) | Symmetric C-H stretching of the methylene groups |

| 1540 - 1580 | νas(COO⁻) | Asymmetric stretching of the carboxylate group |

| 1400 - 1440 | νsym(COO⁻) | Symmetric stretching of the carboxylate group |

| 1450 - 1470 | δ(CH₂) | Scissoring/bending of the methylene groups |

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser source. libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com

For this compound, Raman spectroscopy can provide valuable information about the carbon-carbon backbone of the decanoate chain and the metal-oxygen coordination. The C-C stretching vibrations in the alkyl chain, which are often weak in the FTIR spectrum, can give rise to strong signals in the Raman spectrum, typically in the 1000-1200 cm⁻¹ region. researchgate.net

The symmetric stretching vibration of the carboxylate group (νsym(COO⁻)) is also expected to be strong in the Raman spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for studying the vibrations involving the heavier strontium atom, such as the Sr-O stretching modes. urfu.ru These vibrations are often outside the range of standard mid-IR FTIR spectrometers. The analysis of these low-frequency modes can provide direct information about the coordination environment of the strontium ion.

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2800 - 3000 | ν(CH₂, CH₃) | C-H stretching vibrations |

| 1400 - 1440 | νsym(COO⁻) | Symmetric stretching of the carboxylate group |

| 1050 - 1150 | ν(C-C) | Carbon-carbon stretching of the alkyl chain |

| < 400 | ν(Sr-O) | Strontium-oxygen stretching vibrations |

Diffraction and Scattering Methodologies

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. It relies on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms within a crystal lattice. For a polycrystalline or powdered sample of this compound, XRD analysis would yield a diffraction pattern, which is a plot of scattered intensity versus the scattering angle (2θ).

This pattern serves as a unique fingerprint for the crystalline phase. By comparing the experimental pattern to databases, the specific crystalline phase of this compound can be identified. The presence of sharp peaks in the diffractogram would indicate a well-ordered crystalline material, while broad humps would suggest an amorphous or poorly crystalline nature. XRD is also used to identify impurities; for example, XRD patterns have been used to confirm the synthesis of strontium compounds like Strontium carbonate (SrCO₃) and Strontium hydrogen phosphate (B84403) (SrHPO₄). researchgate.netresearchgate.net

If this compound can be synthesized as a single crystal, single-crystal XRD can be used for a complete determination of its crystallographic structure. This analysis provides the precise three-dimensional arrangement of atoms within the crystal. A key outcome of this analysis is the determination of the unit cell, which is the basic repeating structural unit of the crystal.

The unit cell is defined by six lattice parameters: three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These parameters define the size and shape of the unit cell and allow for the classification of the material into one of the seven crystal systems (e.g., cubic, tetragonal, orthorhombic). While specific, experimentally determined lattice parameters for this compound are not widely published, the table below shows examples for other strontium-containing compounds to illustrate the type of data obtained from XRD analysis.

| Compound | Crystal System | Lattice Parameters |

| Elemental Strontium (Sr) | Face-Centered Cubic | a = 6.085 Å, b = 6.085 Å, c = 6.085 Å, α = β = γ = 90° |

| Strontianite (SrCO₃) | Orthorhombic | a = 5.107 Å, b = 8.414 Å, c = 6.029 Å, α = β = γ = 90° |

| Strontium Titanate (SrTiO₃) | Cubic (Perovskite) | a = 3.905 Å, b = 3.905 Å, c = 3.905 Å, α = β = γ = 90° wikipedia.org |

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of solid materials. In the analysis of this compound, SEM provides high-resolution images that reveal details about particle shape, size distribution, and surface texture.

The morphology of this compound, as with other metal soaps, is influenced by the conditions of its synthesis. Generally, strontium carboxylates, such as strontium tartrate, have been observed to exhibit a plate-like morphology. primescholars.com SEM analysis of this compound would likely reveal agglomerates of these plate-like crystallites. The degree of agglomeration and the specific surface features can be indicative of the precipitation and drying processes used in its preparation. High-magnification SEM images can further elucidate the presence of pores, cracks, or other surface defects, which can influence the material's bulk properties and reactivity.

Table 3.3.2-1: Representative SEM Observations for Alkaline Earth Metal Carboxylates

| Feature | Observation | Implication for this compound |

|---|---|---|

| Particle Shape | Plate-like or lath-like structures | Expected to have a similar crystalline habit. |

| Aggregation | Tendency to form larger agglomerates | May influence bulk density and flow properties. |

| Surface Texture | Generally smooth crystal faces with some irregularities | Suggests a crystalline nature. |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) offers a complementary technique to SEM for surface characterization, providing three-dimensional topographical maps at the nanoscale. For this compound, AFM can be employed to quantify surface roughness and to study the material's properties at a molecular level.

In tapping mode, AFM can generate detailed images of the surface of this compound films or individual crystals, revealing features that may not be discernible with SEM. nearfield-imaging.at This can include the visualization of crystal growth steps, dislocations, and the fine structure of the plate-like morphology. Furthermore, AFM can be used to probe the mechanical and adhesive properties of the surface by measuring the forces between the AFM tip and the sample. This information is valuable for understanding how this compound interacts with other materials in various applications. The formation of thin films of metal-organic frameworks, a related class of compounds, has been studied in situ using AFM, providing insights into nucleation and growth that could be analogous to the behavior of this compound. acs.org

Table 3.3.3-1: Potential AFM Measurements for this compound

| Measurement | Information Gained | Relevance |

|---|---|---|

| Topography | 3D surface map, surface roughness (Ra) | Understanding of surface area and texture. |

| Phase Imaging | Variations in material properties (e.g., adhesion, stiffness) | Identification of different domains or impurities. |

| Force Spectroscopy | Adhesion and mechanical properties | Insight into intermolecular and surface interactions. |

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for investigating the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events. abo.fi

The thermal decomposition of metal carboxylates typically proceeds through several stages. For this compound, the initial mass loss observed in a TGA thermogram would likely correspond to the desorption of adsorbed water. At higher temperatures, the decomposition of the anhydrous salt occurs. Based on studies of other strontium carboxylates like strontium oxalate (B1200264), the decomposition of the organic moiety leads to the formation of strontium carbonate as an intermediate, which then decomposes at a much higher temperature to strontium oxide. researchgate.net The DTA curve would show endothermic peaks corresponding to melting and dehydration, and exothermic peaks associated with the oxidative decomposition of the decanoate chains.

Table 3.4.1-1: Anticipated Thermal Decomposition Stages of this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Event | DTA Peak |

|---|---|---|---|

| 50 - 150 | Variable | Loss of adsorbed/hydrated water | Endothermic |

| 250 - 500 | Significant | Decomposition of decanoate to strontium carbonate | Exothermic |

Inductively Coupled Plasma (ICP) Techniques (ICP-MS, ICP-AES) for Elemental Quantification and Trace Analysis

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are powerful analytical techniques for the accurate determination of the elemental composition of this compound. These methods offer high sensitivity and can be used for both the quantification of strontium and the analysis of trace elemental impurities.

For the analysis of this compound, the sample is first digested in a suitable acid to bring the strontium into solution. The solution is then introduced into the plasma, where the atoms are excited and/or ionized. In ICP-AES, the intensity of the light emitted at characteristic wavelengths for strontium is measured to determine its concentration. ICP-MS, on the other hand, measures the mass-to-charge ratio of the strontium ions, providing excellent sensitivity and the ability to perform isotopic analysis. nih.gov These techniques are crucial for verifying the stoichiometry of the synthesized compound and for identifying trace metal contaminants that may be present from the starting materials or the synthesis process.

Table 3.4.2-1: Typical Performance Characteristics of ICP Techniques for Strontium Analysis

| Parameter | ICP-AES | ICP-MS |

|---|---|---|

| Detection Limit | Low parts per billion (ppb) | Parts per trillion (ppt) |

| Precision | High | Very High |

| Interferences | Spectral interferences can occur | Isobaric and polyatomic interferences need to be corrected |

| Application | Major and minor element quantification | Trace and ultra-trace element analysis, isotopic ratios |

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique that can be used for the elemental analysis of this compound. This method is particularly useful for rapid screening and quality control as it requires minimal sample preparation. datapdf.com

In XRF analysis, the this compound sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the strontium atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays. The energy of these X-rays is specific to strontium, and their intensity is proportional to its concentration in the sample. youtube.com XRF can provide a rapid semi-quantitative or fully quantitative analysis of the strontium content and can also detect other elements present in the sample. webofproceedings.org

Table 3.4.3-1: Application of XRF in the Analysis of this compound

| Analysis Type | Information Provided | Advantages |

|---|---|---|

| Qualitative | Identification of elements present | Rapid, non-destructive |

| Semi-Quantitative | Estimation of elemental concentrations | Minimal sample preparation |

| Quantitative | Accurate determination of elemental composition | Requires matrix-matched standards |

Atomic Absorption Spectrometry (AAS) for Strontium Quantification

Atomic Absorption Spectrometry (AAS) is a well-established and reliable technique for the quantitative determination of strontium in this compound. It offers high specificity and is less prone to spectral interferences compared to emission-based methods. jocpr.com

To perform AAS analysis, the this compound sample is first dissolved in an appropriate solvent and then aspirated into a flame or a graphite (B72142) furnace, where it is atomized. A light source, typically a hollow cathode lamp containing strontium, emits light at a wavelength that is specifically absorbed by strontium atoms. The amount of light absorbed is directly proportional to the concentration of strontium in the sample, following the Beer-Lambert law. researchgate.net AAS is a robust and cost-effective method for accurately verifying the strontium content in the final product.

Table 3.4.4-1: Key Parameters for Strontium Quantification by AAS

| Parameter | Flame AAS | Graphite Furnace AAS |

|---|---|---|

| Atomization Source | Air-acetylene flame | Electrically heated graphite tube |

| Wavelength (nm) | 460.7 | 460.7 |

| Sensitivity | Good | Excellent |

| Sample Throughput | High | Lower |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Strontium tartrate |

| Strontium oxalate |

| Strontium carbonate |

Particle Size Analysis and Zetasizer for Particle Size Distribution

The determination of particle size and its distribution is a critical aspect of material characterization, particularly for compounds like this compound that may be synthesized or processed into particulate forms, such as nanopowders or suspensions. Techniques like Dynamic Light Scattering (DLS), often performed using a Zetasizer instrument, are fundamental for these analyses. utdallas.eduwikipedia.orgmdpi.com

Principles of Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution profile of small particles in a suspension or polymers in solution. wikipedia.orglibretexts.org The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a monochromatic light source, such as a laser, illuminates the particles, the scattered light intensity fluctuates over time due to this motion. mdpi.comlibretexts.org

Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. mdpi.com A DLS instrument detects these fluctuations and uses a digital autocorrelator to analyze their time scale. This information is then mathematically related to the diffusion coefficient of the particles, which, through the Stokes-Einstein equation, allows for the calculation of their hydrodynamic diameter (the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured). utdallas.edulibretexts.org The result is typically presented as a size distribution, showing the relative intensity of scattered light from particles of different sizes. utdallas.edu

Zetasizer for Particle Size Distribution

A Zetasizer is a widely used commercial instrument that performs DLS measurements to determine particle size, distribution, and polydispersity index (PDI). malvernpanalytical.comnottingham.ac.uk Modern Zetasizer systems can measure particles ranging from less than a nanometer to several micrometers in diameter. malvernpanalytical.commalvernpanalytical.com The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.1 indicates a highly monodisperse (uniform) sample, whereas values greater than 0.7 suggest a very broad and polydisperse size distribution. utdallas.edu

In addition to particle size, Zetasizer instruments can often measure the zeta potential of particles in a suspension. malvernpanalytical.comnottingham.ac.uk Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It provides an indication of the stability of a colloidal system; particles with a high absolute zeta potential are more likely to repel each other, leading to a stable, non-aggregating dispersion.

Research Findings on this compound

While studies on other strontium-containing nanoparticles, such as strontium oxide and strontium-doped bioactive glass, report particle sizes in the nanometer range (e.g., ~30-130 nm), this data cannot be directly extrapolated to this compound due to differences in chemical composition, synthesis methods, and physicochemical properties. nih.govresearchgate.netorientjchem.orgresearchgate.net Therefore, there are currently no detailed research findings or established data sets for the particle size distribution of this compound to present.

Mechanistic Studies and Reaction Kinetics Involving Strontium Decanoate

Adsorption and Surface Interaction Mechanisms

The interaction of strontium decanoate (B1226879) with solid surfaces is a multifaceted process governed by the principles of adsorption and interfacial electrochemistry. These mechanisms dictate the formation of surface films and the modification of substrate properties.

The adsorption of strontium decanoate at an interface can occur through two primary mechanisms: physisorption and chemisorption. The distinction between these two is based on the nature and strength of the interaction between the adsorbate (this compound) and the adsorbent (the surface).

Physisorption involves weak, long-range van der Waals forces. solubilityofthings.comfiveable.me In the context of this compound, the long hydrocarbon tail of the decanoate ligand can interact with non-polar surfaces through these forces. This type of adsorption is typically reversible, does not require significant activation energy, and can result in the formation of multiple layers on the surface. fiveable.mecandcs.de Physisorption is an exothermic process, and its extent generally decreases with increasing temperature. fiveable.meresearchgate.net

Chemisorption , in contrast, involves the formation of strong, short-range chemical bonds—either covalent or ionic—between the adsorbate and the surface. solubilityofthings.comstackexchange.com This process is characterized by high enthalpy changes (typically 80-400 kJ/mol) and is often irreversible. fiveable.me For this compound, chemisorption would likely involve the carboxylate head group interacting with active sites on the surface, potentially through coordination with surface metal atoms or ion exchange with surface hydroxyl groups. nih.gov This type of interaction is highly specific to the nature of the surface and generally results in the formation of a single monolayer. candcs.depsiberg.com Studies on the adsorption of strontium ions onto various materials have shown that mechanisms like ion exchange and complexation play a significant role, which are forms of chemisorption. nih.govmdpi.com

The dominant adsorption mechanism for this compound depends on several factors, including the nature of the solvent, the chemical composition of the surface, temperature, and the concentration of the compound. It is plausible that both mechanisms occur simultaneously, with the decanoate tail contributing to physisorption and the strontium-carboxylate head group engaging in chemisorption.

| Characteristic | Physisorption | Chemisorption |

|---|---|---|

| Nature of Forces | Weak van der Waals forces | Strong chemical bonds (covalent, ionic) |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) | High (80-400 kJ/mol) |

| Reversibility | Reversible | Often irreversible |

| Specificity | Non-specific | Highly specific |

| Temperature Effect | Favored at low temperatures | Often requires higher temperatures (activation energy) |

| Adsorption Layers | Multilayer formation possible | Monolayer formation |

| Relevance to this compound | Interaction of the hydrocarbon tail with the surface | Interaction of the Sr²⁺ and carboxylate group with surface active sites |

When a solid surface is in contact with a solution containing ions, an electrical double layer (EDL) forms at the interface. youtube.comaps.org This phenomenon is critical to understanding the surface behavior of this compound in solution. The EDL consists of two layers of charge: a layer of charge on the surface of the solid and a layer of counter-ions from the solution that are attracted to the surface charge. youtube.com

In an aqueous or polar solvent, this compound can dissociate into strontium cations (Sr²⁺) and decanoate anions (CH₃(CH₂)₈COO⁻). When this solution interacts with a charged surface, these ions will arrange themselves to neutralize the surface charge. For instance, at a negatively charged surface, Sr²⁺ ions would be attracted, forming a compact layer known as the Stern layer. youtube.com Further from the surface, a more diffuse layer of ions exists, where thermal motion competes with electrostatic attraction. youtube.comaps.org

The structure of the EDL is dynamic and is influenced by factors such as the surface potential, the concentration and charge of the ions in the solution, and the properties of the solvent. researchgate.net The formation of the EDL affects the charge dynamics at the interface, influencing processes like colloid stability, electrochemical reactions, and the adsorption of other species. The presence of divalent Sr²⁺ cations can have a significant impact on the EDL structure compared to monovalent ions, leading to more effective screening of surface charge.

Chemical Reaction Pathways and Transformation

This compound can undergo several chemical transformations, including ligand exchange reactions and thermal degradation. These pathways are determined by the reactivity of the strontium-carboxylate bond and the stability of the decanoate ligand.

Ligand exchange, or substitution, is a fundamental reaction of coordination compounds where one ligand is replaced by another. libretexts.org The strontium ion (Sr²⁺) in this compound can coordinate with various Lewis bases. The decanoate ligands can be substituted by other nucleophilic species present in a solution.

The general form of a ligand exchange reaction involving this compound can be represented as: Sr(C₉H₁₉COO)₂ + 2L → SrL₂ + 2(C₉H₁₉COO)⁻

Where 'L' represents an incoming ligand. The rate and equilibrium of this reaction depend on the relative bond strengths of the strontium-decanoate and strontium-L bonds, steric factors, and the concentration of the competing ligand. Alkali earth metal cations like Sr²⁺ are known to have high ligand exchange rates, meaning the substitution reactions are typically fast. libretexts.org

Strontium is known to form stable complexes with various ligands, particularly multidentate chelating agents like β-diketonates and aminoalkoxides. nih.govnih.gov The formation of these complexes is a driving force for ligand exchange reactions. For example, the addition of a strong chelating agent to a solution of this compound would likely result in the displacement of the decanoate ligands and the formation of a more stable strontium chelate complex.

When heated, metal carboxylates like this compound undergo thermal decomposition. The process and products depend on the temperature and the surrounding atmosphere. Studies on similar strontium compounds, such as strontium oxalate (B1200264) and strontium carbonate, provide insight into the likely degradation pathway. researchgate.netresearchgate.net

The thermal degradation of this compound is expected to occur in multiple stages. ias.ac.in

Initial Decomposition : At lower temperatures, the long hydrocarbon chains of the decanoate ligands will likely break down, releasing volatile organic compounds.

Intermediate Formation : The initial decomposition is often followed by the formation of a more stable intermediate, typically strontium carbonate (SrCO₃). researchgate.net

Final Decomposition : At higher temperatures, the strontium carbonate intermediate decomposes to form strontium oxide (SrO) and carbon dioxide (CO₂). researchgate.netresearchgate.net

The kinetics of this degradation can be studied using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. From TGA data, kinetic parameters such as the activation energy (Ea) can be determined using model-free methods like the Flynn-Wall-Ozawa method. ias.ac.in The activation energy provides a measure of the energy barrier that must be overcome for the decomposition reaction to occur.

| Degradation Stage | Approximate Temperature Range (°C) | Mass Loss (%) | Primary Events and Products |

|---|---|---|---|

| Stage 1 | 180 - 270 | ~5-10 | Initial breakdown of hydrocarbon chains, release of volatile organics. |

| Stage 2 | 270 - 450 | ~20-35 | Major decomposition of the carboxylate structure to form strontium carbonate (SrCO₃). |

| Stage 3 | > 700 | ~15-25 | Decomposition of SrCO₃ to strontium oxide (SrO) and carbon dioxide (CO₂). |

Self-Assembly and Supramolecular Interactions

This compound is an amphiphilic molecule, possessing a polar ionic head (the strontium carboxylate group) and a long, nonpolar hydrocarbon tail (the decyl chain). This dual nature drives the molecule to self-assemble into ordered supramolecular structures in solution and at interfaces to minimize unfavorable interactions between the nonpolar tail and a polar solvent.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules can aggregate to form micelles. In these structures, the hydrophobic tails cluster together in the core, while the hydrophilic strontium carboxylate heads are exposed to the water. In nonpolar solvents, inverted micelles may form.

Furthermore, strontium-containing compounds have been shown to participate in more complex self-assembly processes. For example, strontium nanoparticles have been synthesized via a self-assembly process where carboxymethyl cellulose (B213188) acts as a capping and stabilizing agent, guiding the formation of a monolayer structure. nih.govresearchgate.net Similarly, layer-by-layer self-assembly techniques have been used to create coatings on strontium-containing nanomaterials. nih.gov These findings suggest that the strontium ion and its associated ligands can play an active role in directing the formation of organized, functional architectures through non-covalent interactions such as ionic bonds, hydrogen bonds, and van der Waals forces.

Formation of Ordered Structures and Nanostructures

The formation of ordered structures and nanostructures involving this compound is fundamentally driven by the amphiphilic nature of the decanoate anion and the coordinating properties of the strontium cation. The long hydrocarbon tails of the decanoate ligands tend to self-assemble through van der Waals interactions, while the carboxylate head groups coordinate to the strontium ions, leading to the formation of well-defined supramolecular assemblies.

Studies on similar metal-carboxylate systems suggest that the resulting structures are often lamellar. In these arrangements, inorganic layers of metal cations are separated by bilayers of the decanoate anions. This is exemplified in studies of lanthanide decanoate nanoparticles, which form lamellar structures consisting of inorganic Ln³⁺ layers separated by a decanoate anion bilayer. rsc.org The morphology of these nanostructures can be influenced by various synthetic parameters. For instance, in strontium-substituted calcium phosphate (B84403) systems, the presence of strontium ions has been shown to significantly influence the morphological properties of the crystals, leading to the formation of highly symmetric pseudo-hexagonal or hexagonal shapes. mdpi.com

Furthermore, research on strontium-doped zinc oxide nanostructures has demonstrated that the introduction of strontium can affect the growth and alignment of nanorods. frontiersin.org While in a different chemical context, this highlights the role that strontium can play in directing the formation of specific nanostructure morphologies. In the case of this compound, it is plausible that variations in reaction conditions could lead to the formation of diverse nanostructures such as nanorods, nanosheets, or spherical nanoparticles.

The table below summarizes findings from related strontium-containing systems that demonstrate the influence of strontium on the formation of ordered nanostructures.

| System | Observed Nanostructures | Influence of Strontium |

| Strontium-substituted calcium phosphate | Pseudo-hexagonal or hexagonal crystals, spherulitic aggregates | Influences morphological properties, promotes aggregation of crystals mdpi.com |

| Strontium-doped zinc oxide | Nanorods | Affects the growth and alignment of nanostructures frontiersin.org |

| Strontium titanate | Ordered crystallites on the surface | Plasma-induced formation of ordered crystallites researchgate.net |

This table presents data on the influence of strontium in forming ordered structures in different chemical systems, providing analogous insights into the potential behavior of this compound.

Investigation of Liquid Crystalline Behavior in Related Systems

The potential for this compound to exhibit liquid crystalline behavior is strongly suggested by studies on other metal decanoates. Liquid crystals represent a state of matter that has properties between those of a conventional liquid and those of a solid crystal. mdpi.com In the context of metal decanoates, the formation of liquid crystalline phases, or mesophases, is a result of the thermal ordering of the lamellar structures.

Research on transition-metal decanoates, where M = Mn, Co, Ni, Cu, and Cd, has shown that these compounds can form enantiotropic smectic A phases. researchgate.net The smectic A phase is characterized by molecules organized into layers, with the molecules oriented perpendicular to the layer planes. Similarly, lanthanide decanoate nanoparticles have been observed to exhibit smectic A liquid crystalline phases upon melting. rsc.org For some smaller lanthanides, additional solid intermediate and smectic C phases have been identified. rsc.org

The formation of these liquid crystalline phases is influenced by factors such as the size and polarizing ability of the metal cation. researchgate.net A higher polarizing ability of the cation can lead to a stronger contraction of the organic anion layers in the mesophase. researchgate.net Given that strontium is an alkaline earth metal, its behavior would be compared to other divalent cations.

The table below details the liquid crystalline phases observed in various metal decanoate systems, which serve as a predictive model for the potential behavior of this compound.

| Metal Decanoate System | Observed Liquid Crystalline Phases | Method of Characterization |

| Lanthanide decanoates (Ln = Sm, Gd, Er) | Smectic A, Smectic C | Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD) rsc.org |

| Transition-metal decanoates (M = Mn, Co, Ni, Cu) | Enantiotropic Smectic A | Differential Thermal Analysis (DTA), DSC, Polarized-Light Microscopy (PPM), Small-Angle X-ray Scattering (SAXS) researchgate.net |

| Cadmium decanoate | Monotropic Smectic A | DTA, DSC, PPM, SAXS researchgate.net |

This table summarizes the observed liquid crystalline phases in metal decanoate systems analogous to this compound.

Theoretical and Computational Investigations of Strontium Decanoate Systems

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational materials science. abinit.org DFT allows for the calculation of a system's energy as a function of its electron density, providing a simplified yet effective method for analyzing crystal structures, mechanical properties, and chemical stability without solving the complex many-body Schrödinger equation. mdpi.com This method has been widely applied to study the properties of various materials, including the electronic structure and interband transitions in strontium-containing compounds like strontium titanate (SrTiO₃). researchgate.net

Density Functional Theory is instrumental in modeling the interactions between molecules (adsorbates) and surfaces, providing crucial data on binding mechanisms and energies. For instance, first-principles calculations have been successfully used to investigate the deposition of strontium on silicon surfaces, identifying stable surface reconstructions and predicting a phase diagram. aps.org Such studies provide valuable information for understanding heteroepitaxial growth. aps.org In a different context, DFT has been employed to understand the immobilization of strontium within aluminosilicate (B74896) ceramic frameworks, revealing details about its binding behavior and stability at the molecular level. mdpi.com These calculations can determine structural stability, deformation resistance, and the nature of chemical bonds formed by the strontium atoms. mdpi.com

Although specific DFT studies on strontium decanoate (B1226879) adsorption are not prevalent, the methodology used in analogous systems provides a clear blueprint. A theoretical investigation of strontium decanoate on a given substrate would involve calculating the adsorption energy, identifying the most stable adsorption sites, and analyzing the charge transfer between the molecule and the surface. This approach can elucidate the nature of the adsorbate-surface bond, whether it is physisorption (dominated by van der Waals forces) or chemisorption (involving the formation of chemical bonds).

Table 1: Illustrative Parameters from DFT Studies on Strontium-Containing Systems (Note: This table is illustrative of typical DFT calculations and does not represent a single study on this compound.)

| Parameter | System Studied | Value/Method | Reference |

| Calculation Method | Sr Immobilization in Ceramics | Vienna ab initio simulation package (VASP) | mdpi.com |

| Exchange-Correlation Functional | Sr on Si(001) | Generalized Gradient Approximation (GGA) | aps.org |

| Energy Cutoff | Sr(AsPt)₂ | 520 eV | materialsproject.org |

| Application | SrTiO₃ Electronic Structure | Ab initio band structure calculations (LDA) | researchgate.net |

| Focus of Study | Sr Immobilization | Binding behavior and lattice structure | mdpi.com |

A significant capability of electronic structure calculations is the prediction of spectroscopic properties. DFT can be used to calculate the electronic band structure and the density of states (DOS), which are directly related to experimental techniques like X-ray absorption spectroscopy and photoemission spectroscopy. materialsproject.orgrsc.org For example, DFT calculations on the layered semiconductor SnS₂ have successfully documented the change in its electronic structure and the narrowing of its band gap under pressure, which was supported by experimental observations. rsc.org Similarly, computational studies on lasalocid (B1674520) derivatives have used semiempirical calculations to provide structural information that is consistent with spectroscopic data from FT-IR and ESI-MS. researchgate.net

For this compound, DFT could predict its electronic density of states, which would reveal the contributions of strontium, oxygen, and carbon atoms to different energy levels. arxiv.org Furthermore, these calculations can predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, including the stretching and bending of the carboxylate group and the hydrocarbon chain, one can assign the peaks observed in experimental spectra. Isotopic shifts, which occur when an atom is replaced by one of its isotopes (e.g., ⁸⁶Sr vs. ⁸⁸Sr), can also be modeled. The change in atomic mass affects the vibrational frequencies, and the magnitude of this shift can be predicted by computational models, aiding in the detailed assignment of spectroscopic features. The high affinity of certain minerals for specific cations, such as the selectivity of illite (B577164) for cesium over strontium, is partly explained by factors like hydration energy, which can be investigated computationally. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations act as a "computational microscope," allowing researchers to observe the time evolution of a system of interacting atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information about dynamic processes and equilibrium properties. nih.gov This technique is particularly well-suited for studying large, complex systems where the collective behavior of many molecules is important.

MD simulations provide a window into the dynamics of chemical processes on timescales ranging from picoseconds to microseconds. They are frequently used to model reaction dynamics by evolving the nuclear geometry on a potential energy surface (PES). researchgate.net For complex systems, this can involve simulating events like ion exchange at interfaces. For example, MD simulations of cesium adsorption on illite nanoparticles have shown that the process involves rapid dynamics on basal planes and much slower localization on edge surfaces. researchgate.net

In the context of this compound, time-resolved MD simulations could be used to study its dissociation in a solvent, the formation of micelles or other aggregates, or its role in chemical transformations. For instance, simulations could track the pathway of strontium ions as they interact with and potentially bind to other molecules or surfaces over time. Such simulations are critical for understanding reaction mechanisms and kinetics in complex environments.

The behavior of molecules at interfaces is often dramatically different from their behavior in bulk phases. MD simulations are a primary tool for investigating these interfacial phenomena. Early MD simulations of lipid and surfactant systems successfully modeled decanoate bilayers, providing insights into their structure and dynamics. nih.govrug.nl These simulations, which modeled systems of periodically arranged decanoate molecules, revealed cooperative tilting of the molecules and reproduced experimental order parameters. rug.nl

Table 2: Representative Parameters from MD Simulations of Decanoate Systems

| System Simulated | Simulation Time | Key Findings | Reference |

| Bilayer of 2x16 Decanoate Molecules | 80 ps | Reproduced experimental order parameters; observed cooperative molecular tilt. | rug.nl |

| Bilayer of 2x64 Decanoate Molecules | - | Confirmed that collective tilt does not extend over the whole unit cell in larger systems. | rug.nl |

| Sodium Decanoate at Cyclohexane/Water Interface | - | Decanoate ions influenced the withdrawal of inorganic cations from the interface. | ualberta.ca |

| Cesium Adsorption on Illite Nanoparticles | - | Revealed different dynamics for ion adsorption on basal planes versus edge sites. | researchgate.net |

Development and Application of Empirical and Machine Learning Potentials in Surface Science

While DFT provides high accuracy, its computational cost limits its application to relatively small systems and short timescales. Classical MD simulations use empirical force fields, which are faster but may lack the accuracy to describe complex chemical environments or reactions. A new paradigm in atomistic simulations is the use of machine learning interatomic potentials (MLIPs). arxiv.orgresearchgate.net These potentials are trained on large datasets of energies and forces, typically generated by high-accuracy DFT calculations, and can then predict the potential energy surface with an accuracy approaching that of DFT but at a fraction of the computational cost. arxiv.orgucl.ac.uk

The development of MLIPs is revolutionizing computational surface science. arxiv.org These data-driven methods enable routine simulations of complex surface reconstructions, dynamic processes, and reaction pathways at large length and time scales. arxiv.orgfrontiersin.org Common ML methods used in this field include neural networks and Gaussian approximation potentials. arxiv.orgfrontiersin.org The process often involves an "active learning" scheme, where the ML model intelligently queries the DFT "teacher" for new data points needed to improve its accuracy, making the generation of the training dataset highly efficient. frontiersin.org

For a system like this compound, the development of a dedicated MLIP would be a significant step forward. Such a potential would allow for large-scale MD simulations of this compound interacting with various surfaces, forming complex self-assembled structures, or participating in chemical reactions, all while maintaining a high level of accuracy. This would enable the exploration of phenomena that are currently beyond the reach of either standard DFT or classical MD simulations, bridging the gap between atomistic-scale accuracy and mesoscopic-scale phenomena. arxiv.org

Advanced Material Science Applications of Strontium Decanoate Non Biological Focus

Precursor Chemistry for Inorganic Materials Synthesis

In the field of materials chemistry, the selection of an appropriate precursor is critical for controlling the stoichiometry, phase, purity, and morphology of the final inorganic product. Strontium decanoate (B1226879) serves as a valuable single-source precursor for the synthesis of various strontium-containing functional materials due to its chemical composition and predictable decomposition behavior.

Strontium decanoate is an effective precursor for the fabrication of strontium oxide (SrO), a fundamental building block for a wide array of more complex materials. The thermal decomposition of this compound in a controlled atmosphere yields strontium oxide, with the organic decanoate ligands breaking down into volatile byproducts. This process offers a reliable route to produce finely divided, high-purity SrO powder.

This synthesized Strontium Oxide is a crucial intermediate for producing other advanced materials. nanorh.com It is used in the manufacturing of specialized ceramics and glasses, where it enhances thermal resistance and optical properties. nanorh.com Furthermore, SrO is a key component in the production of strontium ferrite (B1171679) (SrFe₁₂O₁₉) magnets and various aluminates and titanates used in electronics and phosphorescent applications. nanorh.commdpi.com

The synthesis pathway can be extended to strontium-containing chalcogenides (compounds containing sulfur, selenium, or tellurium). While direct synthesis from elemental strontium is common for certain complex tellurides, using a precursor like this compound allows for solution-based or lower-temperature routes. uni-stuttgart.de By co-decomposing this compound with appropriate chalcogen sources, it is possible to fabricate strontium sulfides or selenides, which are of interest for various electronic and optical applications. The use of a metal-organic precursor can offer better compositional homogeneity in the final multinary chalcogenide compounds. researchgate.netnju.edu.cn

Table 1: Properties of Strontium Oxide (SrO)

| Property | Value |

|---|---|

| CAS Number | 1314-11-0 |

| Molar Mass | 103.62 g/mol |

| Appearance | Off-white powder |

| Density | 4.70 g/cm³ |

| Melting Point | 2,531 °C |

| Boiling Point | 3,200 °C |

Data sourced from Nanorh. nanorh.com

The controlled synthesis of materials at the nanoscale is essential for developing next-generation electronic, optical, and catalytic devices. This compound is well-suited as a precursor for fabricating strontium-containing nanoparticles and thin films through various chemical deposition techniques.

In solution-based methods such as spray pyrolysis or sol-gel synthesis, this compound provides excellent solubility in organic solvents. researchgate.net The long decanoate chains help to stabilize the precursor in solution and influence the nucleation and growth processes during material formation. Upon controlled heating, the precursor decomposes cleanly, allowing for the deposition of uniform thin films or the formation of discrete nanoparticles. This method has been employed to create thin films of complex oxides like Lanthanum Strontium Cobaltite (B72492) (LSC), a critical material for solid oxide fuel cell cathodes. researchgate.net

Similarly, strontium-doped nanoparticles, such as Sr-doped titanium dioxide (TiO₂) and strontium titanate (SrTiO₃), can be synthesized using methods where a strontium precursor is introduced. rsc.orgmdpi.com Using this compound allows for precise control over the dopant concentration. The organic ligand can act as a capping agent during nanoparticle growth, preventing agglomeration and enabling control over particle size and distribution, which are critical for performance in applications like dye-sensitized solar cells and polymer nanocomposites. rsc.orgmdpi.com Techniques like Langmuir-Blodgett deposition can also be used with suitable precursors to create highly organized nanoparticle thin films. biolinscientific.com

Table 2: Examples of Strontium-Containing Nanomaterials and Synthesis Methods

| Material | Synthesis Method | Application Area | Reference |

|---|---|---|---|

| Strontium-doped TiO₂ Nanoparticles | Hydrothermal Method | Dye-Sensitized Solar Cells | rsc.org |

| PVA-SrTiO₃ Nanocomposite Films | Solution Casting | Wound Dressing, Flexible Electronics | mdpi.com |

| Lanthanum Strontium Cobaltite (LSC) Thin Films | Spray Pyrolysis | Solid Oxide Fuel Cell Cathodes | researchgate.net |

| Gold Nanoparticles on Strontium Niobate (SNO) Thin Films | Pulsed Laser Deposition | Plasmonics | nih.gov |

Role in Lubrication Chemistry and Tribological Systems

In tribology, the science of friction, wear, and lubrication, additives play a crucial role in enhancing the performance of lubricants, particularly under extreme conditions. This compound, as a metal soap, functions effectively as a lubricant additive, especially in boundary lubrication regimes.

Boundary lubrication occurs when the speed is too low or the load is too high to maintain a full, thick hydrodynamic film of lubricant between moving surfaces. orapiasia.comdiva-portal.org Under these conditions, direct contact between surface asperities (microscopic peaks on the surfaces) can lead to high friction and significant wear.

Lubricant additives like this compound are designed to prevent this damage. The this compound molecule has a polar head (the strontium carboxylate group) and a long, non-polar hydrocarbon tail (the decanoate chain). The polar head has a strong affinity for metal surfaces and adsorbs onto them, a process known as chemisorption. mdpi.com This forms a tightly bound, monomolecular or multi-molecular layer on the metal. The non-polar tails orient themselves away from the surface, creating a low-shear-strength film. When the opposing surfaces come into contact, this sacrificial film is sheared rather than the base metal, significantly reducing friction and preventing wear. machinerylubrication.com This mechanism is characteristic of metal soaps like strontium stearate (B1226849), a chemically similar compound also used in grease and wax compounding. wikipedia.org

This compound is particularly effective as an additive in non-aqueous media, such as mineral oils and synthetic hydrocarbon-based lubricants. Its long hydrocarbon chains ensure good solubility and compatibility with the base oil. wikipedia.org

In a non-aqueous lubricant, the this compound is uniformly dispersed. When machinery operates under boundary conditions, the localized high temperatures and pressures generated at the points of asperity contact provide the activation energy for the additive to react with the metal surface. mdpi.commachinerylubrication.com This tribochemical reaction forms a durable, soap-like metallic film that is tenaciously bonded to the substrate. This film acts as a protective barrier, preventing catastrophic welding of the metal surfaces and reducing adhesive and abrasive wear. The continuous formation and replenishment of this boundary film as it is worn away is key to protecting machinery components over long-term operation. The use of metal decanoates as additives in non-aqueous fluids is also noted in applications like oil-based drilling fluids. google.com

Table 3: Comparison of Lubrication Regimes

| Lubrication Regime | Film Thickness | Surface Contact | Role of Additives |

|---|---|---|---|

| Hydrodynamic | Thick (surfaces fully separated) | None | Primarily to improve bulk oil properties (e.g., viscosity, oxidation stability). mdpi.com |

| Mixed | Thin (intermittent contact) | Partial asperity contact | Critical for protecting surfaces during contact events. diva-portal.org |

| Boundary | Molecular (significant contact) | Significant asperity contact | Forms a protective surface film to prevent severe wear and seizure. orapiasia.com |

Surface Modification and Interfacial Engineering

The ability to tailor the surface properties of a material without altering its bulk characteristics is fundamental to many advanced technologies. This compound can be used as a surface modification agent to impart specific functionalities, such as hydrophobicity and corrosion resistance, to various substrates.

The application of this compound from a solution onto a metal or metal oxide surface can create a thin, organized organic layer. The decanoate chains, being hydrophobic, form a barrier that repels water and corrosive aqueous solutions. This principle is demonstrated by sodium decanoate, which is used as an effective corrosion inhibitor for aluminum alloys by forming a protective, hydrophobic film. researchgate.net this compound is expected to function similarly, with the strontium cation potentially participating in the formation of a stable, passivating layer at the metal-film interface, thereby limiting galvanic coupling and preventing chloride-induced corrosion. researchgate.net

In interfacial engineering, this compound can be used to control the chemical and physical properties of an interface between two materials. For instance, modifying the surface of particles or fillers with this compound before incorporating them into a polymer matrix can improve dispersion and enhance adhesion between the inorganic filler and the organic matrix. This leads to composite materials with improved mechanical and thermal properties. The use of strontium to modify surfaces is an active area of research, for example, in altering the surface of Al-Si alloys or functional oxides to control their interfacial properties. jntuhceh.ac.inresearchgate.net This demonstrates the potential for strontium compounds to engineer surfaces for specific, non-biological technological outcomes.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Sr(C₁₀H₁₉O₂)₂ |

| Strontium Oxide | SrO |

| Decanoic Acid | C₁₀H₂₀O₂ |

| Strontium Carbonate | SrCO₃ |

| Strontium Nitrate (B79036) | Sr(NO₃)₂ |

| Strontium Aluminate | SrAl₂O₄ |

| Strontium Ferrite | SrFe₁₂O₁₉ |

| Strontium Titanate | SrTiO₃ |

| Titanium Dioxide | TiO₂ |

| Lanthanum Strontium Cobaltite | (La,Sr)CoO₃ |

| Strontium Niobate | SrNbO₃ |

| Strontium Stearate | Sr(C₁₈H₃₅O₂)₂ |

| Sodium Decanoate | Na(C₁₀H₁₉O₂) |

| Aluminum Oxide | Al₂O₃ |

| Silicon Dioxide | SiO₂ |

Functionalization of Substrates for Material Properties

There is a lack of specific research detailing the use of this compound for the functionalization of substrates to impart specific material properties. General principles of material science suggest that metallic soaps, such as strontium stearate (a related long-chain strontium carboxylate), are used as lubricants and stabilizers in plastics. wikipedia.org Another related product, a strontium carboxylate solution, is used as a secondary drier in coatings to enhance film properties. imcd.de This suggests a potential role for this compound as a surface-modifying agent or a functional additive. However, without specific studies, any potential effects on substrate properties remain speculative.

The functionalization of surfaces with organic molecules like carboxylates can alter the surface energy and chemical reactivity of a substrate. This process can be used to improve the dispersion of fillers in a polymer matrix or to enhance the adhesion of a coating to a substrate. For example, the treatment of barium strontium titanate (BST) filler particles with aliphatic carboxylic acids has been shown to improve their dispersion in a polymer matrix, which in turn enhances the dielectric properties of the composite material. researchgate.net While this demonstrates the principle of using carboxylates for surface functionalization, it does not specifically involve this compound.

Langmuir-Blodgett films, which are monolayers of organic material transferred to a solid support, represent a method for creating highly organized thin films. wikipedia.org Fatty acids like stearic acid and arachidic acid are known to form such films. mdpi.com It is conceivable that this compound could also form Langmuir-Blodgett films, which could be used to functionalize a substrate with a well-defined molecular layer. However, no research was found to confirm this specific application for this compound.

Control of Wettability and Adhesion in Material Systems

No specific research findings were identified that demonstrate the use of this compound for the explicit purpose of controlling wettability and adhesion in non-biological material systems.

The wettability of a surface, which is its ability to be wet by a liquid, is governed by its chemical composition and surface roughness. mdpi.commdpi.com The adhesion of a liquid to a solid surface is also closely related to these properties. Surface modification is a common strategy to control these phenomena. nih.gov For instance, the application of coatings with specific functional groups can render a surface either hydrophobic (water-repelling) or hydrophilic (water-attracting).

Carboxylic acids are known to be used in surface functionalization to alter wettability. For example, the functionalization of copper surfaces with various carboxylic acids has been shown to control surface wettability. scispace.com Similarly, the modification of polymer surfaces can tune their wetting behavior. mdpi.com While decanoic acid (the carboxylate component of this compound) could potentially be used in such applications, there is no specific data available on the use of the strontium salt form for this purpose.

The adhesive properties of materials can also be modified by the addition of functional compounds. For instance, certain strontium compounds are used in adhesives. atamanchemicals.com However, the specific contribution of this compound to adhesion in material systems has not been documented in the available literature.

Environmental Chemistry and Chemical Degradation Pathways of Strontium Carboxylates

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as hydrolysis, photolysis, and oxidation. normecows.com These pathways are critical for determining the persistence of strontium decanoate's organic component in the environment.

Hydrolysis : In the presence of water, strontium decanoate (B1226879) dissociates. The decanoate anion (CH₃(CH₂)₈COO⁻) can undergo hydrolysis, a reaction with water to form decanoic acid and a hydroxide (B78521) ion (OH⁻). This reaction is a fundamental equilibrium process for carboxylates in water. The reaction is reversible, and the extent of hydrolysis is dependent on the pH of the water. While some metal ions are known to catalyze the hydrolysis of organic compounds, strontium has been observed to have little to no accelerative effect on the hydrolysis of phosphate (B84403) esters, suggesting it may not be a significant catalyst for decanoate hydrolysis either. cabidigitallibrary.org

Photolysis : Photolysis is degradation caused by light energy. For a compound to undergo direct photolysis, it must absorb light in the solar spectrum. Saturated carboxylates like decanoate lack significant chromophores (light-absorbing groups) and therefore are not expected to be susceptible to direct photolysis. cabidigitallibrary.org Indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound, could potentially occur, but this is not considered a primary degradation pathway for simple alkanoates.

Oxidation : The decanoate portion of the molecule can be susceptible to oxidation. In the environment, this can occur through reactions with photochemically produced hydroxyl radicals (•OH) in the atmosphere or water. Detailed kinetic models developed for the oxidation of methyl decanoate, a related ester, show complex reaction pathways involving the formation of hydroperoxides, cyclic ethers, and other oxygenated species, ultimately leading to the breakdown of the carbon chain. researchgate.net The strontium ion (Sr²⁺) is redox-inactive under typical environmental conditions and does not undergo chemical oxidation. canada.ca

The following table summarizes the primary abiotic degradation pathways for this compound.

| Degradation Pathway | Affected Moiety | Description | Environmental Significance |

| Dissociation/Hydrolysis | Entire Compound / Decanoate Anion | In water, the salt dissociates into Sr²⁺ and decanoate ions. The decanoate ion reacts with water to form decanoic acid. | High. This is the primary initial process in aqueous environments, controlling the speciation of the organic component. |

| Photolysis (Direct) | Decanoate Anion | Degradation by direct absorption of sunlight. | Low. Saturated carboxylates do not absorb significant solar radiation. |

| Oxidation | Decanoate Anion | Reaction with environmental oxidants like hydroxyl radicals. | Moderate to High. This is a likely long-term degradation pathway for the organic component, breaking it down into smaller molecules. |

Advanced Analytical Method Development for Chemical Fate and Transport Studies